molecular formula C23H20N2OS B284738 N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide

N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide

Numéro de catalogue B284738
Poids moléculaire: 372.5 g/mol
Clé InChI: MXGPLVONKPYCGH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide, also known as PAA, is a chemical compound with potential applications in scientific research.

Mécanisme D'action

N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide acts as a positive allosteric modulator of Kv4.3 channels, which means that it enhances the activity of these channels without directly binding to them. Specifically, N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide binds to a site on the Kv4.3 channel that is distinct from the channel's pore, and this binding enhances the channel's ability to conduct potassium ions.
Biochemical and Physiological Effects:
The modulation of Kv4.3 channel activity by N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide has been shown to have several biochemical and physiological effects. For example, N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide has been shown to enhance the firing of action potentials in neurons, increase the release of neurotransmitters such as glutamate and GABA, and improve learning and memory in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide as a research tool is that it is relatively selective for Kv4.3 channels, meaning that it is less likely to interact with other ion channels or receptors in the brain. However, one limitation of N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide is that it has a relatively short half-life in the body, meaning that it may need to be administered frequently in order to maintain its effects.

Orientations Futures

There are several potential future directions for research on N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide. One area of interest is the development of more potent and selective modulators of Kv4.3 channels, which could have implications for the treatment of neurological disorders. Additionally, further research is needed to understand the precise mechanisms by which N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide enhances Kv4.3 channel activity, and how this modulation of ion channel activity affects neuronal function and behavior. Finally, there is interest in exploring the potential therapeutic applications of N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide in animal models of neurological disorders.

Méthodes De Synthèse

N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 2-phenyl-1,3-benzothiazepin-4(5H)-one with 4-bromoaniline in the presence of a base to form 3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)aniline. This intermediate is then reacted with acetic anhydride in the presence of a base to form N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide.

Applications De Recherche Scientifique

N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide has potential applications in scientific research due to its ability to modulate the activity of certain ion channels in the brain. Specifically, N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide has been shown to enhance the activity of the voltage-gated potassium channel Kv4.3, which is involved in regulating the excitability of neurons. This modulation of ion channel activity could have implications for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.

Propriétés

Formule moléculaire

C23H20N2OS

Poids moléculaire

372.5 g/mol

Nom IUPAC

N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide

InChI

InChI=1S/C23H20N2OS/c1-16(26)24-19-11-7-10-18(14-19)21-15-23(17-8-3-2-4-9-17)27-22-13-6-5-12-20(22)25-21/h2-14,23H,15H2,1H3,(H,24,26)

Clé InChI

MXGPLVONKPYCGH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CC=C4

SMILES canonique

CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.